molecular formula C19H26O3 B045059 Testololactone CAS No. 4416-57-3

Testololactone

Katalognummer B045059
CAS-Nummer: 4416-57-3
Molekulargewicht: 302.4 g/mol
InChI-Schlüssel: CNIXJDVUMXTEKX-DZBHQSCQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Testololactone is a non-selective, irreversible, steroidal aromatase inhibitor . It is structurally related to testosterone and belongs to the first generation of aromatase inhibitors . It was one of the first steroids used in the clinical treatment of breast cancer . The drug was discontinued in 2008 and is no longer available for medical use .


Synthesis Analysis

Testololactone has been synthesized from the most common phytosterols, which are highly abundant in nature . A review paper describes its medicinal application, synthesis, and modifications .


Molecular Structure Analysis

Testololactone is structurally distinct from the androgen steroid nucleus in possessing a six-membered lactone ring in place of the usual five-membered carbocyclic D-ring . Despite some similarity to testosterone, testololactone has no in vivo androgenic effect .


Chemical Reactions Analysis

Testololactone is often confused or used interchangeably with testololactone . From the structures of these two compounds, it can be observed that the correct synonym for testolactone is Δ 1-testololactone or 1-dehydrotestololactone .


Physical And Chemical Properties Analysis

Testololactone has a molecular formula of C19H26O3 . Its average mass is 302.408 Da and its monoisotopic mass is 302.188202 Da .

Wissenschaftliche Forschungsanwendungen

Breast Cancer Treatment

Testolactone has been historically significant in the treatment of breast cancer. As an aromatase inhibitor, it works by blocking the enzyme aromatase, which is involved in estrogen production. Estrogen can promote the growth of certain types of breast cancer cells. Testolactone’s role was to inhibit this synthesis, thereby reducing estrogen levels and slowing the growth of estrogen-dependent breast cancer cells .

Management of Precocious Puberty

In cases of familial male-limited precocious puberty, Testolactone has been used to manage the condition. This application stems from its ability to inhibit excess sex steroid production, which is a contributing factor in precocious puberty .

Treatment of Gynecomastia

Gynecomastia, the enlargement of breast tissue in males, can sometimes be treated with Testolactone. By reducing estrogen synthesis, Testolactone helps in managing the symptoms of gynecomastia, which is often linked to an imbalance between estrogen and testosterone levels .

McCune–Albright Syndrome

Patients with McCune–Albright Syndrome, a genetic disorder affecting the bones and skin pigmentation, and often leading to early puberty and endocrine issues, have been treated with Testolactone. Its application here is similar to its use in precocious puberty, aiming to control the hormonal imbalance .

Disorders of Sex Steroid Excess

Testolactone has been utilized in the treatment of disorders characterized by an excess of sex steroids. Its inhibitory effect on estrogen production makes it a candidate for addressing conditions where sex hormone levels are abnormally high .

Aromatase Inhibitor Research

As one of the first-generation non-selective irreversible aromatase inhibitors, Testolactone has been a subject of research in understanding the pharmacodynamics and pharmacokinetics of aromatase inhibition. This research has implications for the development of newer, more effective aromatase inhibitors .

Synthetic Chemistry and Drug Design

The synthesis and modifications of Testolactone have been of interest in the field of synthetic chemistry. Studying its structure and the way it interacts with biological systems has provided insights into the design of related therapeutic compounds .

Historical Drug Development Studies

Although Testolactone was withdrawn from the market in 2008 due to its weak inhibitory activity and moderate clinical response, it remains a point of interest in historical studies of drug development. Its journey from rise to fall offers valuable lessons for the pharmaceutical industry and medical science .

Wirkmechanismus

Target of Action

Testololactone’s primary target is the enzyme Cytochrome P450 19A1 , also known as the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogen hormones, controlling the levels of androgens and estrogens in the human organism .

Mode of Action

Testololactone is a synthetic anti-neoplastic agent that is structurally distinct from the androgen steroid nucleus. It possesses a six-membered lactone ring in place of the usual five-membered carbocyclic D-ring . Despite some similarity to testosterone, testololactone has no in vivo androgenic effect . Its principal action is reported to be the inhibition of steroid aromatase activity and consequent reduction in estrone synthesis from adrenal androstenedione, the major source of estrogen in postmenopausal women . Based on in vitro studies, the aromatase inhibition may be noncompetitive and irreversible .

Biochemical Pathways

The inhibition of the aromatase enzyme by Testololactone affects the aromatization of A ring in androgens , thus controlling the levels of androgens and estrogens in the human organism . This inhibition is one of the predominant courses of treatment of estrogen-dependent illnesses .

Pharmacokinetics

Testololactone is well absorbed from the gastrointestinal tract . .

Result of Action

The inhibition of estrogen synthesis by Testololactone is applied in the treatment of estrogen-dependent breast cancers, in the treatment of disorders of sex steroid excess, familial male-limited precocious puberty, or in the treatment of patients with McCune–Albright syndrome, etc . The weak inhibitory activity of Testololactone, and the moderate clinical response, prevented its widespread use .

Action Environment

The metabolic fate of Testololactone can be influenced by slight modifications of the D-ring of substrates, which may control metabolic fate either into the lactonization or reductive and oxidative pathways . .

Safety and Hazards

The most common side effects of testololactone include abnormal skin sensations, aches of the legs and arms, general body discomfort, hair loss, loss of appetite, nausea, redness of the tongue, and vomiting . Rare but serious side effects include allergic reactions and new breast lumps .

Zukünftige Richtungen

The newest findings regarding testololactone indicate its positive effect on the process of reverse transformation of cancer cells into healthy ones . Despite its withdrawal from the market, for many years testololactone was a drug that improved the quality of life of patients facing one of the most serious diseases today .

Eigenschaften

IUPAC Name

(4aS,4bR,10aR,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromene-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h11,14-16H,3-10H2,1-2H3/t14-,15+,16+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIXJDVUMXTEKX-DZBHQSCQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Testololactone

CAS RN

4416-57-3
Record name Testololactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4416-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Testololactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004416573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TESTOLOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RQL9VE1NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Testololactone
Reactant of Route 2
Testololactone
Reactant of Route 3
Testololactone
Reactant of Route 4
Testololactone
Reactant of Route 5
Testololactone
Reactant of Route 6
Testololactone

Q & A

Q1: What is the primary mechanism of action of testololactone?

A1: Testololactone functions as an irreversible aromatase inhibitor. [] This means it binds to the aromatase enzyme complex, preventing the conversion of androgens like androstenedione to estrogens like estrone and estradiol. []

Q2: How does testololactone's inhibition of aromatase impact estrogen levels in the body?

A2: By inhibiting aromatase, testololactone effectively reduces the production of estrogens, particularly in postmenopausal women where peripheral aromatization is the main source of estrogen. [, ] Studies have shown significant decreases in serum estrone levels following testololactone administration. []

Q3: What are the downstream consequences of reduced estrogen levels due to testololactone?

A3: In the context of hormone-dependent breast cancer, lowering estrogen levels can suppress tumor growth as estrogen can stimulate the proliferation of these cancer cells. [, , ]

Q4: What is the molecular formula and weight of testololactone?

A4: Testololactone has the molecular formula C19H26O3 and a molecular weight of 302.41 g/mol. []

Q5: Does spectroscopic data provide any insights into the structure of testololactone?

A5: Yes, testololactone's structure can be elucidated using techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. For instance, IR spectroscopy shows characteristic bands for the lactone group (around 5.82 μm) and the Δ1-3-ketone group (around 6.98 μm). [] Advanced NMR techniques like omega 1-decoupled COSY (COSYDEC) can further clarify the structure and connectivity of protons in the molecule. []

Q6: Is there information available on the material compatibility and stability of testololactone under various conditions?

A6: The provided research papers primarily focus on testololactone's pharmacological properties and its use as an aromatase inhibitor. There is limited information regarding its material compatibility and stability under various conditions.

Q7: Does testololactone itself act as a catalyst in any biological reactions?

A7: Testololactone is not known to directly catalyze biological reactions. It exerts its effect by inhibiting the enzymatic activity of aromatase, which is a cytochrome P450 enzyme responsible for a key step in estrogen biosynthesis. [, ]

Q8: Have computational methods been used to study testololactone and its derivatives?

A8: Yes, Density Functional Theory (DFT) calculations have been employed to explore the structural and electronic properties of testololactone and its nitrogen-containing analogs. [] These studies have looked at molecular electrostatic potentials, frontier orbitals, and calculated parameters like chemical hardness and electrophilicity index. []

Q9: Has molecular docking been used to study testololactone's interaction with aromatase?

A9: Molecular docking studies have been performed to investigate the binding affinity and interactions of testololactone and its derivatives with the aromatase enzyme (CYP19). [] These studies have revealed binding free energies and potential binding interactions with the enzyme's active site. []

Q10: How do structural modifications of testololactone affect its activity?

A10: Introducing nitrogen atoms into the testololactone structure, creating analogs like testololactam and testolactam, has been explored for their potential as aromatase inhibitors. [] While these nitrogen analogs exhibit binding affinity to aromatase, their predicted inhibitory potency is relatively lower than testololactone. []

Q11: What is known about the stability of testololactone?

A11: The research papers primarily focus on testololactone's in vivo effects and clinical trials. Specific details regarding its stability under various conditions and formulation strategies are limited in the provided information.

Q12: What are the SHE regulations surrounding testololactone?

A12: The research papers provided primarily predate the current stringent SHE regulations and focus on testololactone's discovery and early clinical use. Therefore, specific SHE regulations are not discussed in detail.

Q13: How is testololactone administered, and what is its absorption profile like?

A13: Early clinical trials explored both intramuscular and oral administration of testololactone. [, ] While specific absorption profiles are not detailed in the research, oral administration was found to be effective with an optimal dose of 1 g/day. []

Q14: What is the metabolic fate of testololactone in the body?

A14: Research indicates that testololactone undergoes metabolism, with one study identifying a major urinary metabolite as either the 3α- or 3β-epimer of 3,13α-dihydroxy-13,17-seco-5β-androstane-17-oic acid-α-one, lactone. [] Further research is needed to fully characterize its metabolic pathways.

Q15: Did testololactone's efficacy vary with the stage of breast cancer or prior treatments?

A19: Clinical trials indicated that testololactone's efficacy might be influenced by the stage of the disease and previous treatments. For instance, one study showed that objective regressions were more frequent in patients who had received prior hormone therapy compared to those who received it as a primary treatment. []

Q16: What are the known side effects of testololactone?

A21: While testololactone is considered non-virilizing, meaning it doesn't typically cause masculinizing effects, some side effects have been reported. These can include gastrointestinal upset, such as nausea. [, ] One study reported that nausea was the most common reason for discontinuing treatment, although it was usually transient. []

Q17: Did testololactone exhibit any hepatotoxicity or other organ toxicity in clinical studies?

A23: Studies indicated that testololactone did not cause cholestatic jaundice or significant hepatocellular damage. [] Furthermore, no significant renal or other organ toxicity was observed with its use. []

Q18: Is there information available in the provided research about drug delivery and targeting, biomarkers and diagnostics, analytical methods, environmental impact, or other related aspects of testololactone?

A18: The provided research primarily focuses on the initial discovery, mechanism of action, and early clinical evaluation of testololactone as an aromatase inhibitor. Specific details regarding drug delivery, biomarkers, environmental impact, or other related aspects are not extensively covered in these studies.

Q19: What is the historical context of testololactone in breast cancer treatment?

A25: Testololactone emerged as a potential treatment for advanced breast cancer in the 1950s and 1960s. [, ] It was investigated for its antitumor activity, particularly in postmenopausal women, due to its ability to inhibit estrogen production. [] Clinical trials demonstrated its efficacy in inducing tumor regression in a subset of patients, highlighting its historical significance in the development of endocrine therapies for breast cancer. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.